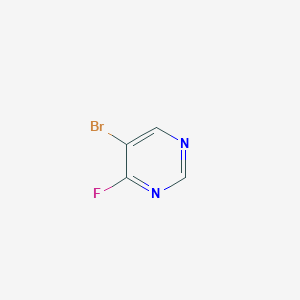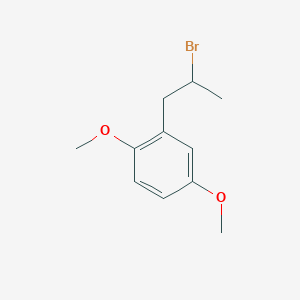
3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione: is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a chloroacetyl group attached to a thiolane ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Thiolane-1,1-dione+Chloroacetyl chloride→3-(Chloroacetyl)-1lambda 6 -thiolane-1,1-dione
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiolane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry: 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the construction of complex molecules.
Biology: In biological research, this compound can be used to study the effects of organosulfur compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The thiolane ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Chloroacetyl chloride: A related compound used in similar synthetic applications.
Thiolane-1,1-dione: The parent compound of 3-(Chloroacetyl)-1lambda~6~-thiolane-1,1-dione.
Sulfoxides and Sulfones: Oxidized derivatives of thiolane compounds.
Uniqueness: this compound is unique due to the presence of both a chloroacetyl group and a thiolane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
90010-72-3 |
|---|---|
Molecular Formula |
C6H9ClO3S |
Molecular Weight |
196.65 g/mol |
IUPAC Name |
2-chloro-1-(1,1-dioxothiolan-3-yl)ethanone |
InChI |
InChI=1S/C6H9ClO3S/c7-3-6(8)5-1-2-11(9,10)4-5/h5H,1-4H2 |
InChI Key |
DCEGGJVWJFWLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)


